molecular formula C19H24N2O3S B296855 N-(2-ethyl-6-methylphenyl)-2-[4-methyl(methylsulfonyl)anilino]acetamide

N-(2-ethyl-6-methylphenyl)-2-[4-methyl(methylsulfonyl)anilino]acetamide

Numéro de catalogue B296855
Poids moléculaire: 360.5 g/mol
Clé InChI: OSZGOVCXFWTDMO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-ethyl-6-methylphenyl)-2-[4-methyl(methylsulfonyl)anilino]acetamide, commonly known as EMA401, is a novel drug candidate that has been extensively researched for its potential therapeutic benefits. EMA401 belongs to the class of drugs known as angiotensin II type 2 receptor (AT2R) antagonists and has been shown to have promising results in the treatment of chronic pain conditions.

Mécanisme D'action

EMA401 works by selectively blocking the N-(2-ethyl-6-methylphenyl)-2-[4-methyl(methylsulfonyl)anilino]acetamide, which is involved in the regulation of pain perception. By blocking the N-(2-ethyl-6-methylphenyl)-2-[4-methyl(methylsulfonyl)anilino]acetamide, EMA401 reduces the transmission of pain signals, resulting in a reduction in pain intensity.
Biochemical and Physiological Effects:
EMA401 has been shown to have minimal side effects and is well-tolerated by patients. In addition to its pain-relieving effects, EMA401 has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of chronic pain conditions.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of EMA401 is its selectivity for the N-(2-ethyl-6-methylphenyl)-2-[4-methyl(methylsulfonyl)anilino]acetamide, which reduces the risk of off-target effects. However, EMA401 has a relatively short half-life, which may limit its efficacy in some patients.

Orientations Futures

Future research on EMA401 should focus on optimizing its pharmacokinetic properties to improve its efficacy in the treatment of chronic pain conditions. Additionally, further studies are needed to investigate the potential use of EMA401 in combination with other pain medications to improve pain relief. Finally, research should also be conducted to explore the potential use of EMA401 in the treatment of other conditions, such as hypertension and heart failure, which are also regulated by the N-(2-ethyl-6-methylphenyl)-2-[4-methyl(methylsulfonyl)anilino]acetamide.

Méthodes De Synthèse

The synthesis of EMA401 involves a multi-step process that starts with the reaction of 2-ethyl-6-methylphenol with ethyl chloroacetate to form 2-ethyl-6-methylphenylacetic acid. The acid is then converted to its acid chloride derivative, which is reacted with 4-methyl(methylsulfonyl)aniline to form the desired product, EMA401.

Applications De Recherche Scientifique

EMA401 has been extensively researched for its potential therapeutic benefits in the treatment of chronic pain conditions, including neuropathic pain, osteoarthritis, and cancer-related pain. Clinical trials have shown that EMA401 is effective in reducing pain intensity and improving quality of life in patients with chronic pain conditions.

Propriétés

Formule moléculaire

C19H24N2O3S

Poids moléculaire

360.5 g/mol

Nom IUPAC

N-(2-ethyl-6-methylphenyl)-2-(4-methyl-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C19H24N2O3S/c1-5-16-8-6-7-15(3)19(16)20-18(22)13-21(25(4,23)24)17-11-9-14(2)10-12-17/h6-12H,5,13H2,1-4H3,(H,20,22)

Clé InChI

OSZGOVCXFWTDMO-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C)C

SMILES canonique

CCC1=CC=CC(=C1NC(=O)CN(C2=CC=C(C=C2)C)S(=O)(=O)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.